3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
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Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an organic compound with the chemical formula C12H11NO6. It belongs to the family of benzoic acid derivatives and features a diazepanone ring fused to a benzoic acid moiety. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid was first described in 2010 by Liu et al. through a one-pot, four-component reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde. The reaction proceeds under reflux conditions in ethanol, yielding the compound with a yield of around 50%
Chemical Reactions Analysis
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzoic acid moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazepanone ring and benzoic acid moiety allow it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid can be compared with other similar compounds, such as:
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a similar diazepanone ring but differs in the acetic acid moiety.
4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: This compound features a methyl group instead of a methoxy group on the benzoic acid moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
2377643-33-7 |
---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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